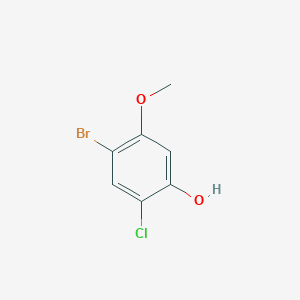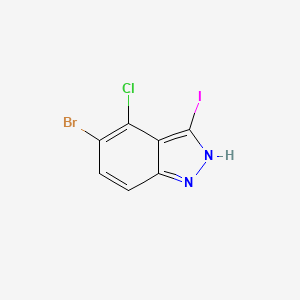![molecular formula C11H12S2 B12099113 2,2'-Methylenebis[5-methylthiophene] CAS No. 4218-22-8](/img/structure/B12099113.png)
2,2'-Methylenebis[5-methylthiophene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[5-methylthiophene] is an organic compound with the molecular formula C({11})H({12})S(_{2}) It consists of two 5-methylthiophene rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-methylthiophene] typically involves the reaction of 5-methylthiophene with formaldehyde under acidic conditions. The general reaction can be represented as follows:
2C5H4S-CH3+CH2O→C11H12S2+H2O
In this reaction, 5-methylthiophene reacts with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product along with water as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenebis[5-methylthiophene] can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[5-methylthiophene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents can introduce nitro groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated derivatives of 2,2’-Methylenebis[5-methylthiophene].
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2’-Methylenebis[5-methylthiophene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
While direct biological applications are limited, derivatives of this compound may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
Industry
In industry, 2,2’-Methylenebis[5-methylthiophene] is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conductive properties.
Mecanismo De Acción
The mechanism by which 2,2’-Methylenebis[5-methylthiophene] exerts its effects depends on the specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, which is determined by its structural features and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis[thiophene]: Similar structure but without the methyl groups.
2,2’-Methylenebis[3-methylthiophene]: Methyl groups positioned differently on the thiophene rings.
2,2’-Methylenebis[furan]: Oxygen atoms replace sulfur atoms in the rings.
Uniqueness
2,2’-Methylenebis[5-methylthiophene] is unique due to the presence of methyl groups at the 5-position of the thiophene rings, which can influence its reactivity and physical properties. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from other methylenebis derivatives.
Propiedades
Número CAS |
4218-22-8 |
|---|---|
Fórmula molecular |
C11H12S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-methyl-5-[(5-methylthiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C11H12S2/c1-8-3-5-10(12-8)7-11-6-4-9(2)13-11/h3-6H,7H2,1-2H3 |
Clave InChI |
HJTSBOCFVPUMSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CC2=CC=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)


![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)


![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)


![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)


